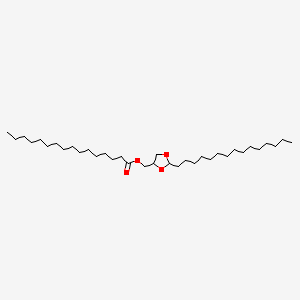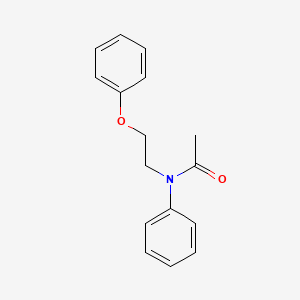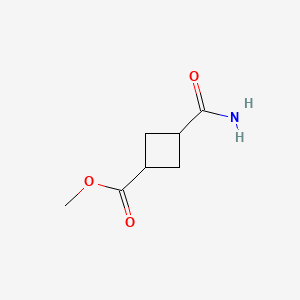
cis-Methyl 3-carbamoylcyclobutanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-Methyl 3-carbamoylcyclobutanecarboxylate: is an organic compound with the molecular formula C7H11NO3 It is a derivative of cyclobutanecarboxylate, featuring a carbamoyl group and a methyl ester group in a cis configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-Methyl 3-carbamoylcyclobutanecarboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of methyl 3-oxocyclobutanecarboxylate with an amine source to introduce the carbamoyl group. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated reaction monitoring to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: cis-Methyl 3-carbamoylcyclobutanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine or other reduced forms.
Substitution: The ester and carbamoyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Applications De Recherche Scientifique
cis-Methyl 3-carbamoylcyclobutanecarboxylate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of cis-Methyl 3-carbamoylcyclobutanecarboxylate involves its interaction with specific molecular targets and pathways. The carbamoyl group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparaison Avec Des Composés Similaires
cis-Methyl 3-hydroxycyclobutanecarboxylate: Similar in structure but with a hydroxyl group instead of a carbamoyl group.
cis-Methyl 3-aminocyclobutanecarboxylate: Features an amino group in place of the carbamoyl group.
cis-Methyl 3-methylcyclobutanecarboxylate: Contains an additional methyl group on the cyclobutane ring.
Uniqueness: cis-Methyl 3-carbamoylcyclobutanecarboxylate is unique due to the presence of both a carbamoyl group and a methyl ester group in a cis configuration. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C7H11NO3 |
|---|---|
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
methyl 3-carbamoylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H11NO3/c1-11-7(10)5-2-4(3-5)6(8)9/h4-5H,2-3H2,1H3,(H2,8,9) |
Clé InChI |
SZOWPOIKZHLOQK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CC(C1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-3-cyclopentyl-N-(5-methoxy[1,3]thiazolo[5,4-b]pyridin-2-yl)-2-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide](/img/structure/B13829432.png)
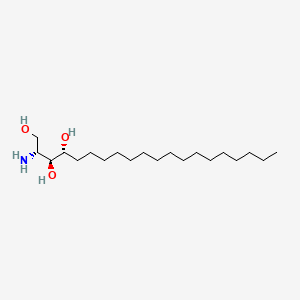
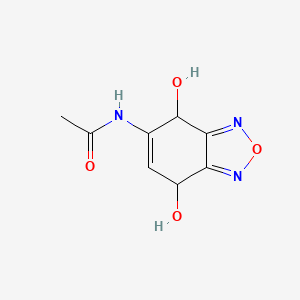
![(3R)-3,5-dihydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-f]chromen-10-one](/img/structure/B13829451.png)

![(2R,4S)-3-oxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B13829467.png)
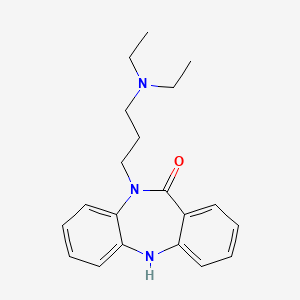

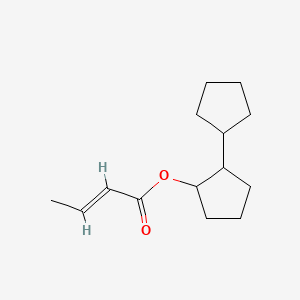
![6-nitro-3-nitroso-6,7,8,9-tetrahydro-1H-benzo[g]indol-2-ol](/img/structure/B13829483.png)
